Single-Enantiomer (2R) Identity Versus Racemic or Achiral Alternatives
PubChem explicitly lists CAS 71662-60-7 as the (2R) enantiomer of N,N-dimethyloctadecan-2-amine oxide [1]. In contrast, the common linear analog CAS 2571-88-2 and the precursor amine CAS 71662-63-0 lack stereochemical designation, being achiral or racemic. This defined stereochemistry enables the compound to serve as a chiral building block or chiral dopant in organized media, a capability absent in the linear or racemic forms.
| Evidence Dimension | Stereochemical identity (chiral purity specification) |
|---|---|
| Target Compound Data | Specified as (2R)-N,N-dimethyloctadecan-2-amine oxide (single enantiomer, exact stereochemistry assigned) per PubChem |
| Comparator Or Baseline | CAS 2571-88-2 (N,N-dimethyl-1-octadecanamine N-oxide): achiral molecule; CAS 71662-63-0 (N,N-dimethyl-2-octadecanamine): no stereochemistry specified |
| Quantified Difference | Qualitative differentiation—defined single enantiomer versus achiral or unspecified stereochemistry |
| Conditions | Structural assignment by PubChem using InChI with chiral descriptor (InChIKey: GHKNNRITBAAVJP-HXUWFJFHSA-N) |
Why This Matters
The availability of a defined single-enantiomer surfactant enables precise structure-property studies and potential enantioselective applications that cannot be realized with achiral or racemic alternatives.
- [1] PubChem CID 3085548: 2-Octadecanamine, N,N-dimethyl-, N-oxide. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3085548 View Source
